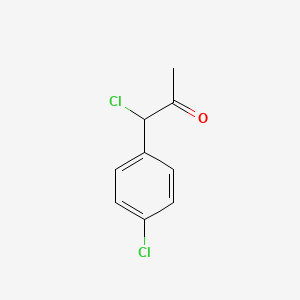
1-Chloro-1-(4-chlorophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(4-chlorophenyl)propan-2-one, also known as 4’-Chloropropiophenone, is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of propiophenone and is characterized by the presence of a chloro group attached to both the phenyl ring and the carbonyl carbon. This compound is of interest due to its applications in organic synthesis and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(4-chlorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of safer solvents and optimized reaction conditions can further improve the scalability of the production process .
化学反応の分析
Types of Reactions: 1-Chloro-1-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents with controlled addition of oxidizing agents.
Major Products:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-(4-chlorophenyl)propan-2-ol.
Oxidation: Results in 1-(4-chlorophenyl)propanoic acid or other oxidized products.
科学的研究の応用
1-Chloro-1-(4-chlorophenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Employed in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 1-Chloro-1-(4-chlorophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes .
類似化合物との比較
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one: Shares structural similarities but differs in the presence of a cyclopropyl group.
4-Chloropropiophenone: Lacks the additional chloro group on the carbonyl carbon.
1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one: Contains a methoxy group and an anilino substituent.
Uniqueness: 1-Chloro-1-(4-chlorophenyl)propan-2-one is unique due to its dual chloro substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
特性
CAS番号 |
23022-80-2 |
|---|---|
分子式 |
C9H8Cl2O |
分子量 |
203.06 g/mol |
IUPAC名 |
1-chloro-1-(4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 |
InChIキー |
GYFICIDREQOONV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



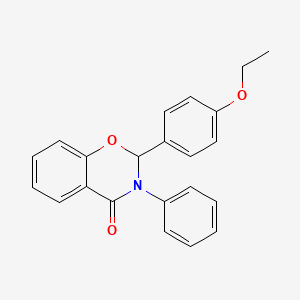
![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)
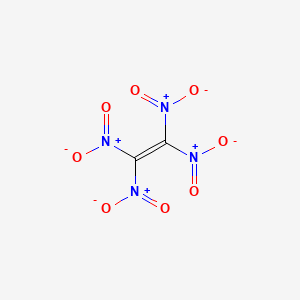
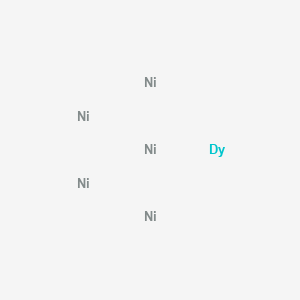
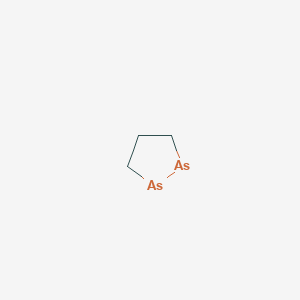
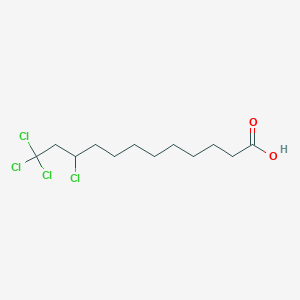
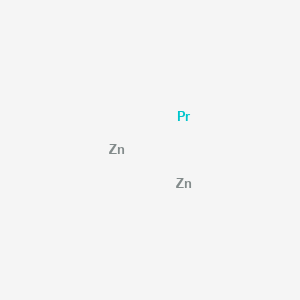
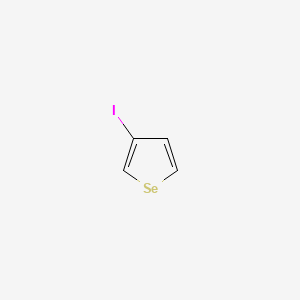

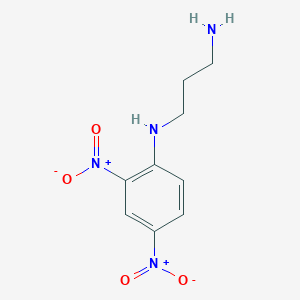

![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)

